![molecular formula C20H16ClNO4 B6339279 2-[2-(5-Chloro-3-phenyl-isoxazol-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester CAS No. 365542-74-1](/img/structure/B6339279.png)

2-[2-(5-Chloro-3-phenyl-isoxazol-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

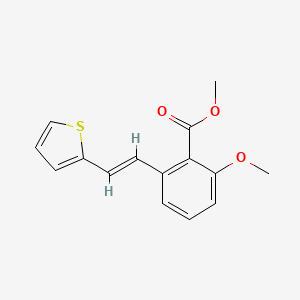

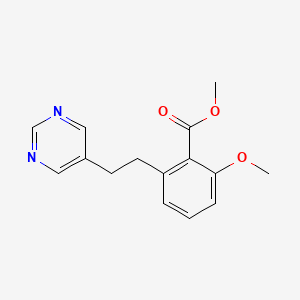

“2-[2-(5-Chloro-3-phenyl-isoxazol-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester” is a chemical compound that belongs to the class of isoxazoles . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The compound has a complex structure with multiple functional groups, including a phenyl group, an isoxazole ring, a vinyl group, a methoxy group, and a carboxylic acid methyl ester group .

Molecular Structure Analysis

The molecular structure of “2-[2-(5-Chloro-3-phenyl-isoxazol-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester” is characterized by the presence of an isoxazole ring, which is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom at adjacent positions . The compound also contains a phenyl group, a vinyl group, a methoxy group, and a carboxylic acid methyl ester group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoxazoles, including “2-[2-(5-Chloro-3-phenyl-isoxazol-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester”, often involve (3 + 2) cycloaddition reactions . In these reactions, a three-atom component (a dipole) reacts with a two-atom component (a dipolarophile) to form a five-membered ring .Aplicaciones Científicas De Investigación

Organic Synthesis - Building Block

This compound can serve as a versatile building block in organic synthesis. Its structure contains a reactive isoxazole ring, a phenyl group, and a methoxybenzoate ester, which can undergo various chemical reactions. For example, the isoxazole ring can participate in cycloaddition reactions , while the vinyl group can be involved in cross-coupling reactions like Suzuki-Miyaura coupling .

Medicinal Chemistry - Drug Design

Isoxazole derivatives are known to exhibit a wide range of biological activities . This compound, with its chloro-phenyl-isoxazole moiety, could be explored for its potential as a lead compound in drug discovery, particularly as a scaffold for designing selective enzyme inhibitors or receptor modulators.

Agricultural Chemistry - Pesticide Development

Isoxazole compounds have been used in the development of pesticides due to their bioactivity . This compound could be investigated for its efficacy as a pesticide, potentially leading to the development of new agrochemicals that target specific pests without harming beneficial organisms.

Chemical Education - Reaction Mechanism Illustration

In educational settings, this compound could be used to illustrate various reaction mechanisms in organic chemistry, such as electrophilic aromatic substitution or nucleophilic addition reactions, due to its reactive functional groups .

Direcciones Futuras

The future directions in the research of isoxazoles, including “2-[2-(5-Chloro-3-phenyl-isoxazol-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester”, may involve the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This could potentially lead to the development of clinically viable drugs using this information .

Propiedades

IUPAC Name |

methyl 2-[(E)-2-(5-chloro-3-phenyl-1,2-oxazol-4-yl)ethenyl]-6-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO4/c1-24-16-10-6-9-13(17(16)20(23)25-2)11-12-15-18(22-26-19(15)21)14-7-4-3-5-8-14/h3-12H,1-2H3/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSNWIQABAMIIO-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)C=CC2=C(ON=C2C3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1C(=O)OC)/C=C/C2=C(ON=C2C3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(5-Chloro-3-phenyl-isoxazol-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339201.png)

![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339253.png)

![2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339255.png)

![2-Methoxy-6-[2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-benzoic acid methyl ester, hydrochloride](/img/structure/B6339263.png)

![2-[2-(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339268.png)

![4-[2-[4-methoxy-3-[4-[2-(4-pyridinyl)ethenyl]phenoxy]phenyl]ethenyl]pyridine](/img/structure/B6339287.png)